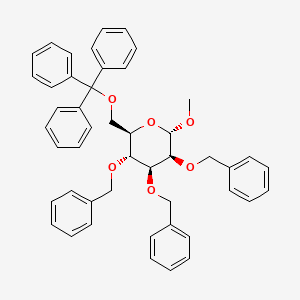![molecular formula C5H9NO3S B1516983 3-[(Carbamoylmethyl)sulfanyl]propanoic acid CAS No. 111035-51-9](/img/structure/B1516983.png)
3-[(Carbamoylmethyl)sulfanyl]propanoic acid
Overview
Description
3-[(Carbamoylmethyl)sulfanyl]propanoic acid is a useful research compound. Its molecular formula is C5H9NO3S and its molecular weight is 163.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Catalytic Applications
Recyclable Catalyst : Sulfuric acid ([3-(3-silicapropyl)sulfanyl]propyl)ester has been employed as a recyclable catalyst for various chemical reactions. For instance, it catalyzes the condensation reaction between aromatic aldehydes and 3-methyl-l-phenyl-5-pyrazolone, producing alkylmethylene-bis(3-methyl-5-pyrazolones) with high yields. This catalyst showcases remarkable reusability without losing catalytic activity over multiple runs (Tayebi et al., 2011).
Formylation and Acetylation of Alcohols : Another application involves the formylation and acetylation of alcohols under heterogeneous conditions. This solid sulfuric acid variant acts as a catalyst for these reactions, highlighting its versatility in different chemical processes (Niknam & Saberi, 2009).
Synthesis of Diacetates : Silica immobilized sulfuric acid ([3-(propyl)sulfanyl]propyl]ester) has been used as a catalyst for the synthesis of 1,1-diacetates from aromatic aldehyde and acetic anhydride. This demonstrates its effectiveness in organic synthesis under mild and solvent-free conditions (Brojeni et al., 2013).
Synthesis of Organic Compounds
Optically Active Compounds : The synthesis of optically active compounds like 1,4-thiazane-3-carboxylic acid has been achieved through the optical resolution of related compounds. This process underscores the utility of sulfuric acid derivatives in the preparation of stereochemically complex molecules (Shiraiwa et al., 1998).
Peptide Synthesis : 3-(4-Hydroxymethylphenylsulfanyl)propanoic acid (HMPPA) has been used as a safety catch linker in solid-phase peptide synthesis. This highlights its role in the efficient and cost-effective synthesis of peptides, which are crucial in biomedical research (Erlandsson & Undén, 2006).
α-Amino Nitriles Synthesis : This sulfuric acid derivative has also been used as a catalyst for the synthesis of α-amino nitriles through a one-pot three-component condensation process. This application is significant in the context of organic synthesis and pharmaceutical research (Somayeh et al., 2013).
Properties
IUPAC Name |
3-(2-amino-2-oxoethyl)sulfanylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO3S/c6-4(7)3-10-2-1-5(8)9/h1-3H2,(H2,6,7)(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPYLQGLCFWKKQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CSCC(=O)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-Amino-6-isobutyl-5-methyl[1,2,4]triazolo[1,5-A]pyrimidin-7-OL](/img/structure/B1516928.png)
![1-{3-[(3-Methylphenyl)methoxy]phenyl}piperazine](/img/structure/B1516929.png)



![2-[2-(Thiophen-2-yl)-1,3-oxazol-4-yl]acetic acid](/img/structure/B1516942.png)





